molecular formula C9H19NO B072314 N,N-Dimethylheptanamide CAS No. 1115-96-4

N,N-Dimethylheptanamide

Cat. No.: B072314
CAS No.: 1115-96-4
M. Wt: 157.25 g/mol
InChI Key: YIPTXVFOZPQVLT-UHFFFAOYSA-N
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Description

N,N-Dimethylheptanamide is an organic compound with the molecular formula C9H19NO. It is a derivative of heptanamide where the nitrogen atom is substituted with two methyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylheptanamide can be synthesized through the reaction of heptanoyl chloride with dimethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

Heptanoyl chloride+DimethylamineThis compound+HCl\text{Heptanoyl chloride} + \text{Dimethylamine} \rightarrow \text{this compound} + \text{HCl} Heptanoyl chloride+Dimethylamine→this compound+HCl

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of heptanoyl chloride to a solution of dimethylamine in an appropriate solvent, such as dichloromethane, under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylheptanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used under basic conditions.

Major Products

    Oxidation: Heptanoic acid.

    Reduction: Heptylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethylheptanamide has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N-Dimethylheptanamide exerts its effects depends on the specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylformamide
  • N,N-Dimethylacetamide
  • N,N-Dimethylhexanamide

Uniqueness

N,N-Dimethylheptanamide is unique due to its specific chain length and the presence of two methyl groups on the nitrogen atom. This structure imparts distinct physical and chemical properties, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N,N-dimethylheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-4-5-6-7-8-9(11)10(2)3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPTXVFOZPQVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149676
Record name N,N-Dimethylheptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1115-96-4
Record name N,N-Dimethylheptanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylheptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethylchloroformate (18.3 ml) was added slowly to a solution of heptanoic acid (20.0 g) and triethylamine (26.7 ml) in tetrahydrofuran (250 ml), maintained at -10°. The resulting mixture was stirred at 10° for 0.75 hour, cooled to 5° and a 33% solution of dimethylamine in ethanol (41.6 ml) added dropwise. This mixture was then allowed to warm to room temperature and stirred for 4 hours. The mixture was filtered and the filtrate evaporated to dryness. The residue was dissolved in chloroform (250 ml) and washed with 1% aqueous sodium carbonate solution (200 ml) and water, then dried and evaporated. The residual oil was chromatographed on silica gel to give N,N-dimethylheptanamide (14.1 g) as a colourless oil.
Quantity
18.3 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
26.7 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
41.6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the similar enhancer potencies observed across different homologous series with varying polar head groups, including N,N-Dimethylheptanamide?

A1: The research article highlights a key finding: the enhancer potency of various homologous series, including N,N-Dimethylalkanamides (with this compound being a part of this series), is primarily determined by the alkyl chain length and not significantly influenced by the polar head group. [] This suggests that the alkyl chain length plays a crucial role in the interaction with the skin's stratum corneum, likely by disrupting the lipid bilayer structure and increasing permeability. The similar potencies despite different head groups suggest that these groups might reside in the more polar regions of the lipid bilayer, mimicking the environment of water-saturated n-octanol, as supported by the partition coefficient data. [] Therefore, the specific chemical nature of the polar head group, whether it's a hydroxyl group, pyrrolidone group, or a dimethyl amide group, might have a less significant impact on the overall enhancement effect compared to the alkyl chain length.

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